molecular formula C21H16ClN3O3S2 B12217465 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B12217465
M. Wt: 458.0 g/mol
InChI Key: YBMHWKXJEGAZBN-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with naphthalen-1-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often studied as catalysts in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives have been studied for their anticancer properties, showing activity against certain cancer cell lines.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: These compounds are often explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group and thiadiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the 2-chlorobenzyl group, which may impart distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C21H16ClN3O3S2

Molecular Weight

458.0 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H16ClN3O3S2/c22-18-11-4-2-7-16(18)13-30(27,28)21-25-24-20(29-21)23-19(26)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H,23,24,26)

InChI Key

YBMHWKXJEGAZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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